Cas no 1806194-16-0 (4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine)

4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine structure
1806194-16-0 structure
Product name:4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine
CAS No:1806194-16-0
MF:C8H6F5IN2O
Molecular Weight:368.042531490326
CID:4837558

4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine
    • インチ: 1S/C8H6F5IN2O/c9-6(10)4-2-16-7(14)5(3(4)1-15)17-8(11,12)13/h2,6H,1,15H2
    • InChIKey: RLISVUJCXAZGJS-UHFFFAOYSA-N
    • SMILES: IC1=C(C(CN)=C(C=N1)C(F)F)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 8
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 253
  • トポロジー分子極性表面積: 48.1
  • XLogP3: 2.2

4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029089041-1g
4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine
1806194-16-0 97%
1g
$1,504.90 2022-03-31

4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine 関連文献

4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridineに関する追加情報

Introduction to 4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine (CAS No. 1806194-16-0)

4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine, identified by its CAS number 1806194-16-0, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and pharmacological potential. The structural features of this molecule, particularly its substitution pattern involving amino, difluoromethyl, iodo, and trifluoromethoxy groups, make it a valuable scaffold for the development of novel therapeutic agents.

The presence of multiple fluorine atoms in the molecule underscores its relevance in modern drug discovery. Fluorinated pyridines are frequently employed in medicinal chemistry due to their ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. Specifically, the difluoromethyl and trifluoromethoxy groups contribute to the compound's lipophilicity and electronic properties, which are critical factors in determining its interaction with biological receptors. The iodo substituent at the 2-position provides a handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex derivatives.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Pyridine derivatives have been extensively explored for their role in modulating enzyme activity and receptor binding. For instance, studies have demonstrated that pyridines with appropriate substitution patterns can serve as potent inhibitors of kinases and other enzymes involved in cancer signaling pathways. The compound 4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine (CAS No. 1806194-16-0) is being investigated for its potential as a lead compound in this context.

One of the most compelling aspects of this molecule is its versatility as a building block for drug design. The aminomethyl group at the 4-position allows for facile conjugation with other biomolecules or functional groups, enabling the creation of prodrugs or bifunctional compounds. This feature is particularly useful in targeted therapy approaches where covalent binding to biological targets can enhance drug efficacy and duration of action. Furthermore, the combination of electron-withdrawing and electron-donating groups in this molecule fine-tunes its electronic properties, making it an ideal candidate for rational drug design.

The pharmaceutical industry has increasingly recognized the importance of fluorinated heterocycles in drug development. Compounds containing fluorine atoms often exhibit superior pharmacokinetic profiles compared to their non-fluorinated counterparts. For example, fluoroquinolones and fluoroaromatics are well-established therapeutic agents that leverage the unique properties of fluorine to enhance their biological activity. The difluoromethyl and trifluoromethoxy groups in 4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine (CAS No. 1806194-16-0) are expected to contribute similarly to its pharmacological properties.

Recent advances in synthetic chemistry have also facilitated the exploration of novel pyridine derivatives. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex molecular architectures from simpler precursors. The iodo substituent at the 2-position of this compound makes it an excellent substrate for palladium-catalyzed reactions, including Suzuki-Miyaura and Stille couplings. These reactions can be used to introduce various aryl or vinyl groups at different positions of the pyridine ring, expanding the chemical space available for drug discovery.

In addition to its synthetic utility, this compound has shown promise in preclinical studies as a modulator of inflammatory pathways. Pyridine derivatives have been implicated in the regulation of cytokine production and immune cell function, making them attractive candidates for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The specific substitution pattern of 4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine (CAS No. 1806194-16-0) may confer unique interactions with target proteins involved in these pathways.

The development of new antiviral agents has also benefited from the exploration of fluorinated pyridines. Viruses rely on host cellular machinery for replication, and inhibiting key viral enzymes or proteins can disrupt their life cycle. Pyridine-based inhibitors have been reported to target viral proteases, polymerases, and integrases with high selectivity. The structural features of 4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine (CAS No. 1806194-16-0), particularly its ability to interact with hydrophobic pockets on biological targets, make it a compelling candidate for antiviral drug development.

The role of computational chemistry in optimizing lead compounds cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities and identifying promising candidates for further experimental validation. Virtual screening methods have been employed to evaluate large libraries of compounds based on their predicted interactions with biological targets. The structural complexity of 4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine (CAS No. 1806194-16-0) makes it an attractive target for these computational approaches.

In conclusion,4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine (CAS No. 1806194-16-0) represents a promising scaffold for pharmaceutical innovation due to its unique structural features and potential biological activities. Its versatility as a building block for drug design, combined with its favorable pharmacokinetic properties derived from fluorination, positions it as a valuable asset in medicinal chemistry research. Continued investigation into this compound is expected to yield novel therapeutic agents targeting a wide range of diseases.

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